(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol
Overview
Description
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C11H18N2OS and a molecular weight of 226.34 g/mol . It features a thiazole ring, a piperidine ring, and a methanol group, making it a versatile compound in various chemical reactions and applications.
Scientific Research Applications
Chemistry
In chemistry, (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study the interactions between thiazole and piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
In medicine, this compound derivatives have shown potential as anti-inflammatory agents. Studies have demonstrated their ability to inhibit COX-1 and COX-2 enzymes, making them candidates for the development of new anti-inflammatory drugs .
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol typically involves the reaction of thiazole derivatives with piperidine derivatives under controlled conditions. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, dihydrothiazole derivatives, and various substituted piperidine derivatives .
Mechanism of Action
The mechanism of action of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response . The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
What sets (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol apart is its unique combination of a thiazole ring, a piperidine ring, and a methanol group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9(11-12-4-6-15-11)13-5-2-3-10(7-13)8-14/h4,6,9-10,14H,2-3,5,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGMOLAFUBVKKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCCC(C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253319 | |
Record name | 1-[1-(2-Thiazolyl)ethyl]-3-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-60-7 | |
Record name | 1-[1-(2-Thiazolyl)ethyl]-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(2-Thiazolyl)ethyl]-3-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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